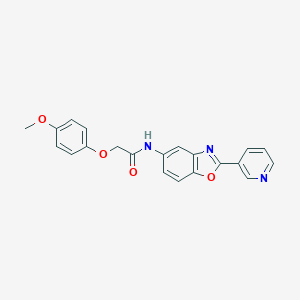
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide, also known as DBNBS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiophene family, which is known for its diverse biological activities. DBNBS has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide involves its reaction with ROS, which leads to the formation of a fluorescent compound. This reaction is thought to occur through the oxidation of the sulfur atom in 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide by ROS. The resulting compound emits a green fluorescent signal, which can be detected using microscopy. This mechanism of action has been extensively studied and validated in various experimental systems.
Biochemical and Physiological Effects:
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In addition to its role as a fluorescent probe for ROS, 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide in lab experiments is its high selectivity for ROS. This allows for precise detection and measurement of ROS levels in living cells. Additionally, 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide is its potential toxicity at high concentrations. Careful dose optimization is necessary to ensure that 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide does not interfere with cellular processes.
Zukünftige Richtungen
There are several future directions for research on 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide. One area of interest is the development of new derivatives of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide with enhanced properties, such as increased selectivity for specific ROS species or improved stability in living cells. Additionally, further studies are needed to investigate the potential therapeutic applications of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide, such as its use as an anticancer agent or antioxidant. Finally, the development of new imaging techniques that can better visualize 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide in living cells would be a valuable tool for studying its mechanism of action and potential applications.
Synthesemethoden
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with benzothiophene-3-carboxylic acid, followed by oxidation with hydrogen peroxide and sulfuric acid. The resulting compound is then treated with sulfuryl chloride to yield 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide. This synthesis method has been optimized to produce high yields of pure 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide, making it a reliable source for research purposes.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cellular components, and their levels are often elevated in various pathological conditions. 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been found to selectively react with ROS, producing a fluorescent signal that can be visualized using microscopy. This makes 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide a powerful tool for studying the role of ROS in disease processes.
Eigenschaften
Molekularformel |
C18H12O2S2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3-naphthalen-1-ylsulfanyl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C18H12O2S2/c19-22(20)12-17(15-9-3-4-11-18(15)22)21-16-10-5-7-13-6-1-2-8-14(13)16/h1-12H |
InChI-Schlüssel |
KDANPRBBARPZSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CS(=O)(=O)C4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CS(=O)(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278548.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278551.png)
![N-{4-[(2-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278553.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)
![N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B278556.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278557.png)

![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)

![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)